2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide
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Overview
Description
2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Butanamide Group: The final step involves the amidation reaction where the butanamide group is attached to the thiazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the thiazole ring with the phenyl and butanamide groups enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C16H20N2OS |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C16H20N2OS/c1-3-12(4-2)16(19)17-10-15-18-14(11-20-15)13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3,(H,17,19) |
InChI Key |
UPDLAHDDWJYRCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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